Cilengitide TFA

Integrin antagonism Oncology Angiogenesis

Cilengitide TFA (EMD 121974, NSC 707544) is the industry-standard αvβ3/αvβ5 integrin inhibitor for translational research. Unlike generic cyclic RGD peptides, its N-methylated scaffold provides superior αvβ3/αvβ5 dual antagonism (IC50 0.61-4 nM for αvβ3) with ~10-fold selectivity over platelet αIIbβ3. This specificity cannot be replicated by non-methylated analogs like c(RGDfV). The TFA salt form guarantees consistent solubility and stoichiometry, eliminating batch variability in quantitative assays. Choose Cilengitide TFA for reproducible, publication-ready data in angiogenesis, glioblastoma, fibrosis, and vascular biology models.

Molecular Formula C29H41F3N8O9
Molecular Weight 702.7 g/mol
Cat. No. B612137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilengitide TFA
SynonymsEMD-85189;  EMD 85189;  EMD85189;  EMD-121974;  EMD121974;  EMD 121974;  NSC-707544;  D03497;  Cilengitide TFA salt;  Cyclo(L-arginylglycyl-L-aspartyl-D-phenylalanyl-N-methyl-L-valyl)
Molecular FormulaC29H41F3N8O9
Molecular Weight702.7 g/mol
Structural Identifiers
InChIInChI=1S/C27H40N8O7.C2HF3O2/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;3-2(4,5)1(6)7/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);(H,6,7)/t17-,18-,19+,22-;/m0./s1
InChIKeyWHJCSACXAPYNTG-LOPTWHKWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cilengitide TFA: A Potent and Selective Cyclic RGD Pentapeptide Integrin αvβ3/αvβ5 Antagonist for Oncology and Fibrosis Research


Cilengitide TFA (trifluoroacetate salt; EMD 121974, NSC 707544; CAS 199807-35-7) is a cyclic RGD pentapeptide that acts as a potent and selective antagonist of integrin receptors αvβ3 and αvβ5 [1]. It was the first anti-angiogenic small molecule targeting these integrins to reach advanced clinical evaluation [2]. The compound demonstrates sub-nanomolar to low nanomolar inhibitory activity against αvβ3-mediated cell adhesion and vitronectin binding, with demonstrated selectivity over the platelet integrin αIIbβ3 [1]. The TFA salt form is the standard research-grade material used in preclinical and in vitro studies due to its defined stoichiometry and solubility profile.

Cilengitide TFA: Why Simple Cyclic RGD Peptide Analogs Cannot Substitute for This Clinically Validated Integrin Antagonist


Generic substitution among cyclic RGD peptides is not scientifically valid due to substantial differences in integrin subtype selectivity, binding affinity, and downstream functional effects. While many cyclic RGD peptides exhibit high affinity for αvβ3, Cilengitide's unique N-methylated scaffold confers a specific balance of αvβ3/αvβ5 dual antagonism and a distinct off-target profile against the platelet integrin αIIbβ3 [1]. Critically, even close structural analogs such as the non-methylated parent c(RGDfV) show orders-of-magnitude lower potency and altered selectivity [1]. Furthermore, functional comparisons against other αV integrin inhibitors (e.g., GLPG0187) reveal that Cilengitide produces superior downregulation of pro-fibrotic signaling pathways, highlighting that target engagement profiles do not translate linearly to cellular outcomes [2]. The TFA salt form also possesses distinct physicochemical properties affecting solubility and formulation relative to other salt forms or free bases, further precluding simple substitution.

Cilengitide TFA: Head-to-Head Quantitative Evidence of Integrin αvβ3/αvβ5 Antagonism, Selectivity, and Functional Superiority


Cilengitide TFA Displays High Potency and Selectivity for αvβ3 and αvβ5 Integrins in Cell-Free Assays

Cilengitide TFA potently inhibits αvβ3 and αvβ5 integrin receptors in cell-free binding assays, with IC50 values of 4 nM and 79 nM, respectively [1]. It exhibits approximately 10-fold selectivity for these integrins over the platelet receptor gpIIb/IIIa (αIIbβ3) [1]. In comparison, the parent non-methylated cyclic peptide c(RGDfV) shows 100- to 1000-fold lower activity against αvβ3, underscoring the critical importance of N-methylation in Cilengitide's structure for achieving high potency [2].

Integrin antagonism Oncology Angiogenesis

Cilengitide TFA Exhibits Superior αvβ3 Affinity and αvβ5/αvβ3 Selectivity Profile Compared to Cyclo(-RGDfK)

Cilengitide TFA (free base equivalent) demonstrates an IC50 of 0.61 nM for αvβ3, 8.4 nM for αvβ5, and 14.9 nM for α5β1 [1]. In contrast, the commonly used analog Cyclo(-RGDfK) shows an IC50 of 0.94 nM for αvβ3 . While both compounds are potent αvβ3 inhibitors, Cilengitide exhibits a distinct selectivity profile, with a 14-fold preference for αvβ3 over αvβ5, whereas Cyclo(-RGDfK) is primarily characterized by its αvβ3 activity alone. This differential selectivity has implications for studies where αvβ5 co-inhibition or α5β1 activity is relevant.

Integrin selectivity Chemical biology Tumor targeting

Cilengitide TFA Demonstrates Superior Downregulation of Pro-Fibrotic TGF-β Signaling Pathways Compared to Pan-αV Integrin Inhibitor GLPG0187

In a comparative study using human aortic smooth muscle cells from Marfan syndrome patients, Cilengitide-mediated inhibition of αvβ3 and αvβ5 integrins resulted in a more effective downregulation of TGF-β downstream pathways (SMAD2/3 and ERK1/2) compared to the pan-αV integrin inhibitor GLPG0187 [1]. Cilengitide also produced a statistically significant reduction in the expression of the pro-fibrotic mechanotransduction mediator RhoA GTPase. In vivo, Cilengitide treatment limited thoracic aortic aneurysm progression in a Marfan mouse model more effectively than GLPG0187 [1].

Fibrosis Marfan syndrome TGF-β signaling Aortic aneurysm

Cilengitide TFA Exhibits Dose-Independent, Time-Invariant Pharmacokinetics with a Defined Short Terminal Half-Life Supporting Twice-Weekly Dosing

Population pharmacokinetic analysis from 136 adult patients with advanced solid tumors established a two-compartment model for Cilengitide with a mean terminal half-life (β-phase) of 3.8 hours [1]. Phase I studies confirm dose-independent and time-invariant pharmacokinetics, with an apparent terminal half-life ranging from 3 to 5 hours and no evidence of drug accumulation [2]. At a dose of 120 mg/m²/infusion, peak plasma concentrations were attained that optimally inhibited tumor growth in preclinical models [2]. In contrast, continuous infusion studies required dose escalation up to 40 mg/h due to solubility and delivery limitations, a logistical constraint absent with intermittent twice-weekly dosing [3].

Pharmacokinetics Clinical pharmacology Oncology dosing

Cilengitide TFA Salt Provides Enhanced Aqueous Solubility and Defined Stoichiometry for Reproducible In Vitro and In Vivo Formulations

The TFA salt of Cilengitide exhibits aqueous solubility of approximately 8-16 mg/mL in water (11-23 mM), depending on the vendor and sonication [1]. In DMSO, solubility is substantially higher, exceeding 90-100 mg/mL (132-142 mM) [1]. The defined stoichiometry of the TFA salt (1:1) ensures consistent molarity calculations for biological assays. In contrast, the free base form of Cilengitide (CAS 188968-51-6) has lower and more variable aqueous solubility, which can complicate in vivo dosing and in vitro assay preparation. Additionally, the TFA salt is the form used in the majority of published preclinical and clinical studies, ensuring experimental reproducibility when comparing to historical data.

Drug formulation Solubility Peptide chemistry In vivo studies

Cilengitide TFA: Proven Research Applications in Oncology, Fibrosis, and Integrin Biology


Investigating αvβ3/αvβ5-Dependent Angiogenesis and Tumor Microenvironment Modulation

Use Cilengitide TFA as a well-validated pharmacological tool to block αvβ3 and αvβ5 integrin-mediated endothelial cell adhesion, migration, and survival. Its potency (IC50 = 0.6-4 nM for αvβ3) and selectivity over platelet integrins [1][2] make it ideal for dissecting integrin-specific contributions to angiogenesis in preclinical cancer models, including glioblastoma and melanoma. The compound's established clinical PK profile [3] allows for translationally relevant dosing schedules in vivo.

Elucidating Integrin-Driven Pro-Fibrotic Signaling in Cardiovascular and Connective Tissue Disorders

Employ Cilengitide TFA to selectively inhibit αvβ3 and αvβ5 integrins in models of fibrosis and aortic aneurysm. Comparative data demonstrate that Cilengitide more effectively downregulates TGF-β/SMAD and ERK1/2 pathways than pan-αV inhibitors like GLPG0187 [4]. This makes it the preferred tool for studying integrin-specific contributions to pathological fibrosis in Marfan syndrome, hypertension-related vascular remodeling, and other fibrotic diseases.

Standardized In Vitro Assays for Integrin Antagonist Screening and Mechanistic Studies

Use Cilengitide TFA as a reference standard for αvβ3/αvβ5 antagonism in cell adhesion assays, vitronectin binding assays, and signaling pathway analyses. Its well-documented IC50 values (0.61-4 nM for αvβ3, 8.4-79 nM for αvβ5) [1][2] and defined solubility characteristics in DMSO and aqueous buffers ensure reproducible results across laboratories. The TFA salt form provides the consistency required for quantitative dose-response experiments and high-throughput screening.

In Vivo Pharmacological Validation of Integrin Targeting in Murine Tumor and Disease Models

Administer Cilengitide TFA via intermittent intravenous injection in mouse xenograft or genetically engineered models to validate the therapeutic relevance of αvβ3/αvβ5 inhibition. The compound's short terminal half-life (3-5 hours) [3] and established PK parameters [3] enable precise control of exposure duration, which is critical for studying dose-dependent effects on tumor growth, metastasis, and vascular normalization. The TFA salt's enhanced aqueous solubility facilitates preparation of consistent dosing solutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilengitide TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.